Product packaging for beta-Aminoglutarylalanine(Cat. No.:CAS No. 124756-83-8)

beta-Aminoglutarylalanine

Cat. No.: B058638
CAS No.: 124756-83-8
M. Wt: 218.21 g/mol
InChI Key: VBMGKLUUUVOQQN-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Aminoglutarylalanine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O5 B058638 beta-Aminoglutarylalanine CAS No. 124756-83-8

Properties

CAS No.

124756-83-8

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(3S)-3-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-6(11)2-5(9)3-7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

VBMGKLUUUVOQQN-WHFBIAKZSA-N

SMILES

CC(C(=O)O)NC(=O)CC(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C[C@@H](CC(=O)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)CC(CC(=O)O)N

Other CAS No.

124756-83-8

Synonyms

eta-aminoglutarylalanine
D-beta-aminoglutaryl-Ala

Origin of Product

United States

Enzymatic Interactions and Kinetic Mechanisms Involving Beta Aminoglutarylalanine

Substrate Recognition and Catalytic Turnover

Studies on gamma-glutamylcyclotransferase reveal that the enzyme's active site is structured to recognize and bind L-γ-glutamyl-L-α-amino acid substrates. nih.gov The formation of the enzyme-substrate complex is a critical step for catalysis, leading to the cleavage of the γ-glutamyl bond. However, in the context of beta-aminoglutarylalanine, the interaction with the enzyme does not result in catalytic turnover. Instead, it functions as an inhibitor, binding to the active site and preventing the natural substrate from binding. This indicates that while there is recognition and complex formation between the enzyme and this compound, it is a non-productive binding event that leads to inhibition.

Since this compound acts as an inhibitor and not a substrate for gamma-glutamylcyclotransferase, the steady-state kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant), which describe the rate of an enzyme-catalyzed reaction, are not applicable to its interaction with the enzyme in a substrate capacity. nih.gov These parameters are determined for the natural substrates of the enzyme, such as L-γ-glutamyl-L-alanine, to quantify the enzyme's catalytic efficiency. nih.gov

Enzymatic Inhibition Studies by this compound

The inhibitory potency of this compound has been quantified, particularly for its D-isomer, against gamma-glutamylcyclotransferase. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a more potent inhibitor. For the D-isomer of beta-aminoglutaryl-L-alanine, a Ki value of 0.30 ± 0.02 mmol/l has been reported. nih.gov This demonstrates a significant inhibitory effect on the enzyme. In a related study, a similar compound, beta-aminoglutaryl-L-alpha-aminobutyrate, also showed competitive inhibition of cyclotransferase with an apparent Ki of 0.6 mM. nih.gov

InhibitorEnzymeKi Value
D-beta-Aminoglutaryl-L-alaninegamma-Glutamylcyclotransferase0.30 ± 0.02 mmol/l nih.gov
beta-Aminoglutaryl-L-alpha-aminobutyrategamma-Glutamylcyclotransferase0.6 mM nih.gov

Research has established that D-beta-aminoglutaryl-L-alanine acts as a competitive inhibitor of gamma-glutamylcyclotransferase. nih.gov Competitive inhibition occurs when the inhibitor molecule has a similar structure to the substrate and competes for binding to the enzyme's active site. By binding to the active site, the competitive inhibitor prevents the natural substrate from binding, thereby reducing the enzyme's activity. The fact that this compound is an isomer of the natural substrate, L-γ-glutamyl-L-alanine, supports this competitive inhibition mechanism. nih.gov

The study of isotope effects provides insight into the reaction mechanism. A solvent kinetic isotope effect has been observed in the inhibition of gamma-glutamylcyclotransferase by D-beta-aminoglutaryl-L-alanine when the reaction is carried out in deuterium (B1214612) oxide (D₂O) instead of water (H₂O). nih.gov This effect suggests that a proton transfer is involved in the catalytic mechanism that is being inhibited. The proposed mechanism involves an intramolecular proton transfer between the glutamyl amino group and the peptide bond nitrogen. nih.gov The presence of a solvent isotope effect indicates that the solvent, water, plays a role in the transition state of the reaction being inhibited.

Structural Basis of Enzyme-Beta-Aminoglutarylalanine Interactions

The interaction between a molecule and an enzyme is a highly specific process governed by the three-dimensional structures of both entities. For this compound, its utility as a molecular probe stems from its structural similarity to natural substrates, allowing it to interact with enzyme active sites and provide insight into their architecture and function.

This compound serves as a valuable tool for investigating the topology and chemical nature of enzyme active sites. nih.gov As a structural isomer of the natural substrate L-gamma-glutamyl-L-alanine, it can enter and bind to the catalytic center, revealing key aspects of molecular recognition. nih.gov

Research utilizing isomers of this compound has been particularly insightful in characterizing the active site of enzymes like human γ-glutamylcyclotransferase. nih.gov Studies have demonstrated that the stereochemistry of the inhibitor plays a critical role in the strength of the interaction. Specifically, the D-isomer of beta-aminoglutaryl-L-alanine was found to be a more potent inhibitor of γ-glutamylcyclotransferase than the L-isomer. nih.gov This stereo-specificity indicates a precise geometric arrangement of binding pockets within the active site that preferentially accommodates the D-configuration. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, quantifies this difference. nih.gov

Table 1: Inhibition of γ-Glutamylcyclotransferase by this compound Isomers

Inhibitor Ki (mmol/L) Enzyme
D-beta-aminoglutaryl-L-alanine 0.30 ± 0.02 Human γ-Glutamylcyclotransferase

This table presents the reported inhibition constant (Ki) for the D-isomer of beta-aminoglutaryl-L-alanine, highlighting its potency as an inhibitor for γ-glutamylcyclotransferase. Data sourced from a 1989 study published in the European Journal of Biochemistry. nih.gov

Molecular recognition is the set of specific non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that dictate how a molecule binds to a receptor like an enzyme active site. mdpi.com The specificity of these interactions forms the basis of biological processes from catalysis to immune responses. frontiersin.org In the case of this compound's interaction with γ-glutamylcyclotransferase, the importance of specific functional groups has been demonstrated. When the alpha-carboxyl group of the alanine (B10760859) portion of the inhibitor was chemically reduced to a hydroxyl group (forming D-beta-aminoglutaryl-L-alaninol), the inhibitory potency was significantly decreased. nih.gov This finding underscores the critical role of the carboxyl group in anchoring the inhibitor within the active site, likely through ionic interactions or hydrogen bonding with amino acid residues. nih.govnih.gov This type of structure-activity relationship analysis is fundamental to understanding the precise requirements for binding and catalysis.

The binding of a ligand, such as an inhibitor like this compound, to an enzyme's active site is not a simple lock-and-key process. It is a dynamic event that often involves conformational changes in the enzyme structure. nih.gov This phenomenon, known as "induced fit," ensures a high degree of specificity and can be crucial for the enzyme's catalytic mechanism or its inhibition.

Upon the binding of this compound, the enzyme is expected to undergo structural adjustments to optimize its interaction with the inhibitor. These changes can range from subtle shifts in the positions of amino acid side chains within the active site to larger-scale movements of entire domains or loops. nih.govrsc.org For instance, flexible loops near the active site can close over the bound inhibitor, sequestering it from the solvent and forming additional stabilizing contacts. rsc.org

Synthetic Methodologies and the Development of Beta Aminoglutarylalanine Derivatives

Established Chemical Synthesis Routes for Beta-Aminoglutarylalanine

The chemical synthesis of this compound, more specifically named (3S)-3-aminoglutaryl-(S)-alanine, has been achieved through carefully designed routes that construct the peptide bond between the two constituent amino acid moieties. Research has established diastereoselective sequences that allow for the controlled formation of this specific dipeptide.

One successful approach begins with the common intermediate, methyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarate. This precursor, which contains the protected β-amino acid core, is directly coupled with an (S)-alanine ester. The final step involves the removal of protecting groups to yield the target dipeptide, (3S)-3-aminoglutaryl-(S)-alanine rsc.org. This method provides a direct and controlled way to form the desired peptide linkage.

A second route has also been developed to access different stereoisomers, highlighting the versatility of chemical synthesis in producing specific diastereomers for biological or structural studies rsc.orgresearchgate.net. These established routes form the foundation for accessing this compound and its related analogues.

Control of stereochemistry is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure. For this compound, which contains two chiral centers, diastereoselective synthesis is crucial.

The primary strategy for the stereoselective synthesis of (3S)-3-aminoglutaryl-(S)-alanine relies on the use of a chiral starting material, methyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarate rsc.org. By coupling this enantiomerically pure β-amino acid derivative with enantiomerically pure (S)-alanine, the stereochemistry of the final dipeptide is precisely controlled.

Furthermore, synthetic chemists have devised strategies to access other diastereomers. For instance, the synthesis of (3R)-3-aminoglutaryl-(S)-alanine was achieved from the same (3S)-configured starting material. This was accomplished through a reaction sequence that effectively reversed the roles of the acid and ester functionalities of the glutarate component, which chemically inverts the configuration at the C-3 position before coupling with alanine (B10760859) rsc.orgresearchgate.net. This demonstrates a sophisticated level of control, allowing access to different stereoisomers from a single chiral precursor. Another powerful technique for generating chiral β-amino acid precursors is the desymmetric alcoholysis of 3-aminoglutaric anhydrides using organocatalysts, which can produce γ-carboxy-β-amino acids with high enantioselectivity acs.orgnih.gov.

Table 1: Key Steps in the Diastereoselective Synthesis of this compound Stereoisomers rsc.org

Target CompoundKey β-Amino Acid PrecursorKey Transformation
(3S)-3-Aminoglutaryl-(S)-alanineMethyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarateDirect peptide coupling with (S)-alanine ester followed by deprotection.
(3R)-3-Aminoglutaryl-(S)-alanineMethyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarateChemical reversal of acid/ester ends to invert C-3 configuration, followed by coupling and deprotection.

The efficiency of peptide synthesis is highly dependent on the optimization of reaction conditions to maximize yield and minimize side reactions, such as racemization. The formation of the amide bond in this compound is a critical step that requires careful selection of coupling reagents, additives, and solvents jpt.combachem.com.

Standard peptide coupling protocols are employed in the synthesis of this compound rsc.org. These methods involve the activation of the carboxylic acid group of the protected β-aminoglutaric acid derivative to make it susceptible to nucleophilic attack by the amino group of the alanine ester jpt.com.

Common coupling reagents suitable for such transformations include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization bachem.com.

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient and are frequently used for challenging couplings, including those involving sterically hindered or less reactive β-amino acids jpt.combachem.com.

The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is also critical to facilitate the reaction while preventing unwanted side reactions bachem.com. Reaction time is another parameter that requires optimization; studies on similar peptide syntheses have shown that optimal coupling times can significantly enhance product yield and purity by ensuring complete reaction without promoting degradation or side products researchgate.net. Solvents like acetonitrile (B52724) are also being explored to provide a balance between reaction efficiency and greener chemistry principles acs.org.

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is a key area of research, enabling the exploration of structure-activity relationships and the creation of new peptidomimetics with tailored properties.

Structural modifications of this compound can be systematically introduced by altering the starting materials used in its established synthesis rsc.org.

C-Terminal Modification: The (S)-alanine component can be replaced with other natural or unnatural α-amino acids. This strategy allows for the introduction of different side chains (hydrophobic, hydrophilic, charged, aromatic), which can profoundly influence the peptide's conformation and biological interactions.

N-Terminal (β-Amino Acid) Modification: The 3-aminoglutaric acid moiety can be modified. This can be achieved by starting with different substituted β-amino acid precursors. For example, palladium-catalyzed alkylation methods can be used to synthesize a variety of β-alkylated α-amino acids, which could then be homologated to the corresponding β-amino acids for incorporation nih.gov. This allows for changes in the backbone and side-chain functionality of the β-amino acid residue.

Backbone Modification: The peptide backbone itself can be altered, for instance, by using N-methylated β-amino acids, which can restrict conformational flexibility and improve metabolic stability researchgate.net.

These strategies provide a robust toolbox for creating a wide array of derivatives, each with unique structural features.

To efficiently explore the chemical space around this compound, the synthesis of diverse derivative libraries is a powerful approach. The synthetic routes established for the parent molecule are amenable to adaptation for parallel or combinatorial synthesis mdpi.com.

A common strategy involves using the key β-amino acid intermediate, such as methyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarate, as a common scaffold rsc.org. This scaffold can then be coupled with a library of diverse α-amino acid esters in a parallel fashion. Each reaction vessel would contain the common β-amino acid precursor but a different α-amino acid, leading to a library of dipeptides with a constant N-terminal residue and a variable C-terminal residue.

Furthermore, modified ribosomes have been developed that can incorporate dipeptides, including those with β-amino acids, into proteins nih.govnih.govelsevierpure.comresearchgate.net. This advanced technique opens the possibility of creating larger peptide and protein libraries containing this compound or its derivatives at specific sites.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions with exceptional stereo- and regioselectivity, often reducing the need for complex protecting group strategies nih.gov.

The synthesis of dipeptides containing β-amino acids can be achieved using specific enzymes. Researchers have identified a class of enzymes known as β-aminopeptidases that can catalyze not only the hydrolysis but also the synthesis of β-peptides nih.govnih.gov. Enzymes such as BapA and DmpA have been shown to catalyze the coupling of β-amino acid residues to the N-termini of other β- or α-amino acids ethz.ch.

In the context of this compound, a β-aminopeptidase could potentially be used to catalyze the peptide bond formation between a 3-aminoglutaric acid derivative (acting as the acyl donor) and alanine (acting as the nucleophile). The enzymatic approach offers the potential for high conversion rates and excellent stereocontrol ethz.ch. The specificity of these enzymes can be harnessed to form the desired (S,S) or (R,S) diastereomers selectively. While the natural substrate of these enzymes is not always known, their ability to process synthetic β-peptides makes them valuable tools for biocatalysis nih.govnih.gov. The use of enzymes represents a promising frontier for the efficient and sustainable production of this compound and its derivatives acs.org.

Advanced Analytical Techniques for the Characterization and Quantification of Beta Aminoglutarylalanine in Research Contexts

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of beta-aminoglutarylalanine, enabling its separation from other components in a sample. The choice of technique depends on the required resolution, speed, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like this compound. biomedpharmajournal.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, which separates molecules based on their hydrophobicity. nih.gov

In a typical RP-HPLC setup for dipeptide analysis, a C18 column is frequently used. hplc.eushodex.com The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724), and water. phenomenex.com Additives like trifluoroacetic acid (TFA) are commonly included in the mobile phase to improve peak shape by acting as an ion-pairing agent. hplc.eu Detection is often achieved by monitoring the absorbance of the peptide bond in the ultraviolet (UV) range, typically between 210 and 220 nm. nih.gov For more specific applications, ion-pair reversed-phase HPLC can be employed, which utilizes a different ion-pairing agent, such as 1-heptanesulfonic acid, to enhance the separation of hydrophilic compounds like this compound. mdpi.com

ParameterTypical ConditionPurpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm)Separates based on hydrophobicity.
Mobile PhaseA: 0.1% TFA in Water B: AcetonitrileElutes the analyte from the column.
GradientShallow gradient increase in Acetonitrile (e.g., 1% per minute)Provides optimal separation of peptides. phenomenex.com
Flow Rate~1.0 mL/min for 4.6 mm ID columnsMaintains consistent retention times.
DetectionUV at 210-220 nmDetects the peptide bond. nih.gov
Ion-Pairing Agent (Optional)1-heptanesulfonic acid for ion-pair RP-HPLCImproves retention and separation of polar analytes. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. nih.gov This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires higher operating pressures. eag.com The enhanced efficiency of UHPLC is particularly advantageous for the analysis of complex biological samples where this compound might be present. eag.comlcms.cz

Due to the low intrinsic UV absorbance or fluorescence of some amino acids and peptides, pre-column derivatization is often employed in UHPLC methods to enhance detection sensitivity. benthamdirect.com Reagents like o-phthaldialdehyde (OPA) can be used to derivatize primary amines in the presence of a thiol, yielding highly fluorescent products that can be detected with high sensitivity. jascoinc.com Another common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form stable, fluorescent derivatives. benthamdirect.comwaters.com These derivatization strategies allow for the detection of this compound at very low concentrations.

ParameterTypical ConditionAdvantage
Stationary Phase (Column)Sub-2 µm particle size (e.g., C18, 2.0 mm ID)Higher resolution and speed. eag.com
Derivatization Agento-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Increased sensitivity via fluorescence detection. lcms.czbenthamdirect.com
DetectionFluorescence or UV/Vis Diode Array Detector (DAD)High sensitivity and specificity. nih.govlcms.cz
Analysis TimeSignificantly shorter than HPLC (e.g., <10 minutes)Improved sample throughput. lcms.czjascoinc.com

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative identification of amino acids and peptides like this compound. youtube.comscribd.comresearchgate.net In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat plate. utoronto.ca The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. youtube.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. youtube.com

For visualization of colorless compounds like amino acids, a staining reagent is required. utoronto.ca Ninhydrin is a widely used reagent that reacts with most amino acids to produce a characteristic purple or violet color, although proline and hydroxyproline (B1673980) yield a yellow color. biotech-asia.orgreachdevices.com While primarily a qualitative tool, TLC can be made semi-quantitative by comparing the size and intensity of the sample spot to those of known standards. More advanced quantitative analysis can be performed using a densitometer to measure the absorbance or fluorescence of the spots.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and selective tool for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of peptides and amino acids in complex mixtures. researchgate.netnih.gov This technique combines the separation power of liquid chromatography (either HPLC or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netacs.org Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are directed into the mass spectrometer.

In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects the precursor ion of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as selected reaction monitoring (SRM), provides exceptional specificity and significantly reduces background noise, enabling accurate quantification even at very low levels. researchgate.net For some analytes, derivatization may be employed prior to LC-MS/MS analysis to enhance ionization efficiency and improve detection limits. mdpi.com

ParameterTechnique/SettingBenefit
SeparationHPLC or UHPLCSeparates this compound from matrix components. researchgate.net
IonizationElectrospray Ionization (ESI)Generates gas-phase ions from the liquid phase.
Analysis ModeSelected Reaction Monitoring (SRM)High selectivity and sensitivity for quantification. researchgate.net
QuantificationStable-isotope-labeled internal standardsCorrects for matrix effects and procedural losses, ensuring high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of a wide range of compounds. However, it is primarily suited for volatile and thermally stable analytes. nih.gov Since this compound, like other amino acids and peptides, is non-volatile, it cannot be directly analyzed by GC-MS. alwsci.comhplcvials.com

To make it amenable to GC-MS analysis, a chemical derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.netsigmaaldrich.comresearchgate.net A common approach is silylation, which involves replacing the active hydrogen atoms in the amino and carboxyl groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. alwsci.commdpi.com Once derivatized, the volatile this compound derivative can be separated by gas chromatography and detected by mass spectrometry, which provides characteristic fragmentation patterns for identification. sigmaaldrich.com

StepProcedureRationale
DerivatizationSilylation using reagents like MTBSTFA or BSTFA. alwsci.commdpi.comIncreases volatility and thermal stability of the analyte. hplcvials.comresearchgate.net
SeparationGas Chromatography on a capillary column.Separates the derivatized analyte from other volatile components.
DetectionMass Spectrometry (Electron Ionization)Provides a fragmentation pattern for structural confirmation and quantification. sigmaaldrich.com

Spectroscopic Characterization Methods in Solution

The definitive structural elucidation and characterization of this compound in solution are heavily reliant on a suite of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. Protons or carbons in different chemical environments will resonate at different frequencies. The multiplicity, or splitting pattern, of a signal arises from spin-spin coupling between neighboring nuclei and provides information about the number of adjacent protons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the NMR spectra and confirming the molecular structure.

Predicted ¹H NMR Spectral Data for this compound

The following table outlines the predicted ¹H NMR chemical shifts for this compound. The exact chemical shifts can vary depending on the solvent and pH.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
α-H3.8 - 4.2Doublet of doublets (dd)
β-H2.0 - 2.4Multiplet (m)
γ-H₂2.2 - 2.6Multiplet (m)
Ala-α-H4.1 - 4.5Quartet (q)
Ala-β-H₃1.3 - 1.6Doublet (d)

Data is based on computational predictions and may vary from experimental values.

Predicted ¹³C NMR Spectral Data for this compound

The table below shows the predicted ¹³C NMR chemical shifts for this compound.

Carbon Predicted Chemical Shift (ppm)
α-C50 - 55
β-C30 - 35
γ-C35 - 40
δ-C (C=O)175 - 180
Ala-α-C50 - 55
Ala-β-C15 - 20
Ala-C=O170 - 175

Data is based on computational predictions and may vary from experimental values.

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

The accurate analysis of this compound in various research matrices, such as biological fluids (plasma, urine), cell cultures, and tissue homogenates, necessitates robust and efficient sample preparation and extraction protocols. The primary goals of these methodologies are to isolate the analyte of interest from complex sample components that may interfere with analysis, concentrate the analyte to detectable levels, and ensure its stability throughout the process. The choice of method depends on the specific matrix, the concentration of the analyte, and the analytical technique to be employed.

Commonly used extraction techniques for small, polar molecules like this compound from diverse research matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT) is a straightforward method often used for plasma or serum samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. mdpi.com After centrifugation, the supernatant containing the analyte can be collected for analysis. This method is quick and simple but may offer limited cleanup, potentially leaving other small molecules and salts in the extract.

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For a polar compound like this compound, derivatization might be necessary to increase its hydrophobicity and allow for extraction into an organic solvent. This method can provide a cleaner extract than PPT but can be more time-consuming and require larger volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE) is a highly versatile and efficient technique that utilizes a solid sorbent material packed in a cartridge or well plate to selectively adsorb the analyte from the sample matrix. nih.gov For a polar compound like this compound, ion-exchange or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbents are often suitable. The sample is loaded onto the conditioned sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE can provide high recovery and concentration factors, resulting in a clean extract suitable for sensitive analytical methods like LC-MS/MS. nih.govnih.gov

The following table summarizes these common extraction methodologies and their applicability for the analysis of this compound in different research matrices.

Extraction Method Principle Applicable Matrices Advantages Disadvantages
Protein Precipitation (PPT) Precipitation of proteins using an organic solvent. mdpi.comPlasma, Serum, Cell LysatesFast, simple, and inexpensive.Limited cleanup, potential for matrix effects. mdpi.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. mdpi.comUrine, Plasma, Aqueous BuffersGood for removing salts and some polar interferences.Can be labor-intensive, may require derivatization for polar analytes. mdpi.com
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution. nih.govPlasma, Urine, Cell Cultures, Tissue ExtractsHigh selectivity and recovery, provides a clean extract, allows for concentration of the analyte. nih.govnih.govMethod development can be required, cost of cartridges.

Theoretical and Computational Approaches in Beta Aminoglutarylalanine Research

Molecular Modeling of Beta-Aminoglutarylalanine and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a dipeptide like this compound, these models are crucial for understanding its three-dimensional structure and how it interacts with biological targets, such as enzymes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdergipark.org.tr This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of enzyme inhibition.

In the context of this compound, docking studies could be employed to investigate its potential as an inhibitor of various enzymes. For instance, given its structure as a derivative of glutamic acid, it could be docked into the active sites of enzymes that process glutamate (B1630785) or related metabolites. A study on carbamate-based inhibitors of glutamate carboxypeptidase II (GCPII), for example, utilized docking to reveal that analogs with the same stereochemical configuration adopt nearly identical binding modes. nih.gov Similarly, docking studies on L-glycyl-L-glutamic acid with caspase-3, a key enzyme in apoptosis, helped to elucidate the binding mechanism and identify key interactions. researchgate.netdergipark.org.trresearchgate.net

A hypothetical docking study of this compound against a target enzyme would involve preparing the 3D structures of both the ligand and the enzyme. The docking algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and the conformational energy of the ligand. The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions with active site residues.

Table 1: Illustrative Docking Study Results for Glutamic Acid Derivatives against Histone Deacetylase (HDAC)

CompoundDocking Score (kcal/mol)Interacting Residues
Analog 1-10.37Not specified
Analog 2-10.22Not specified

This table is based on data from a study on glutamic acid derivatives and is for illustrative purposes only. nih.gov

While docking provides a static picture of the binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of a molecule's flexibility and behavior over time. nih.gov this compound, being a flexible dipeptide, can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial as the biologically active conformation may not be the lowest energy one.

MD simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. researchgate.netdergipark.org.tr These simulations can reveal the preferred conformations of this compound in an aqueous environment, the stability of its secondary structures, and the dynamics of its interaction with a target protein. For example, MD simulations of the Trp-Glu dipeptide have shown how specific dihedral angles influence the molecule's conformation and fluorescence properties. nih.govacs.org Similarly, MD studies on L-glycyl-L-glutamic acid were used to determine its most stable conformation in water. researchgate.netdergipark.org.trresearchgate.net

A typical MD simulation of this compound would involve placing the molecule in a box of water molecules and simulating its behavior over nanoseconds. The resulting trajectory would be analyzed to identify stable conformations, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess structural stability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate properties like molecular orbital energies, charge distributions, and reaction energetics.

For this compound, quantum chemical calculations could be used to understand its intrinsic chemical properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. mdpi.com

Quantum chemical studies have been performed on various amino acids and their derivatives. For example, calculations on glutamic acid have been used to determine its protonation thermochemistry. nih.gov Studies on alanine (B10760859) derivatives have explored their conformational stability and reactivity. nih.gov A computational study on a library of 123 glutamic acid derivatives used these methods to predict their physicochemical and pharmacokinetic properties.

Table 2: Illustrative Quantum Chemical Descriptors for Amino Acids

Amino AcidHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Glycine-10.120.8710.99
Alanine-9.980.9810.96
Leucine-9.871.0210.89

This table is based on data from a study on the corrosion inhibition of amino acids and is for illustrative purposes only. The specific values can vary based on the computational method used.

By applying these quantum chemical methods to this compound, one could predict its reactivity, stability, and other electronic properties, which would complement the insights gained from molecular modeling and simulation.

Future Directions and Emerging Research Avenues for Beta Aminoglutarylalanine

Untapped Biosynthetic Pathways and Metabolic Roles

The complete biosynthetic pathway of beta-aminoglutarylalanine is yet to be fully elucidated. It is hypothesized to be synthesized from the precursor amino acids, beta-alanine (B559535) and glutamic acid, through the action of a specific ligase. However, the identity and characteristics of this enzyme are currently unknown. Future research will likely focus on identifying and characterizing the enzymes responsible for its formation. This could involve screening microbial or plant genomes for novel ligases or using metabolomic approaches to trace the flow of labeled precursors into this compound.

Understanding the metabolic fate of this compound is another critical area of investigation. Does it serve as a signaling molecule, a storage form of amino acids, or a precursor for other bioactive compounds? Its structural similarity to other biologically active dipeptides, such as carnosine, suggests potential roles in neurotransmission, antioxidant defense, or metal ion chelation. Studies involving the administration of labeled this compound to cell cultures or animal models, followed by metabolic profiling, will be crucial in unraveling its metabolic roles.

Exploration of Novel Enzymatic Targets and Modulators

The identification of enzymes that specifically interact with or are modulated by this compound is a key to understanding its physiological function. High-throughput screening of enzyme libraries against this compound could reveal novel targets. These targets could be peptidases responsible for its degradation, or they could be enzymes whose activity is allosterically regulated by this dipeptide.

Once enzymatic targets are identified, the focus will shift to developing modulators of these interactions. This could involve the design and synthesis of small molecules that either inhibit or enhance the activity of the target enzyme. Such modulators would be invaluable tools for probing the biological function of the this compound pathway and could have therapeutic potential. For instance, if this compound is found to have a protective role, inhibitors of its degradation could be developed to prolong its effects.

Innovative Synthetic Strategies for Advanced Derivatives

The chemical synthesis of this compound and its derivatives is essential for detailed biological evaluation. While standard peptide synthesis methods can be employed, there is a need for more innovative and efficient strategies. This includes the development of stereoselective synthetic routes to produce enantiomerically pure forms of this compound, as the biological activity of chiral molecules is often stereospecific.

Furthermore, the synthesis of a diverse library of this compound derivatives will be crucial for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its biological activity. This knowledge can then be used to design more potent and selective analogs. Advanced synthetic techniques, such as solid-phase synthesis and chemo-enzymatic methods, will play a significant role in generating these derivative libraries.

Derivative Type Potential Modification Research Goal
N-terminal modificationsAcylation, AlkylationInvestigate the role of the free amine
C-terminal modificationsEsterification, AmidationExplore the importance of the carboxyl group
Side-chain modificationsIntroduction of functional groupsEnhance potency or alter solubility
PeptidomimeticsReplacement of peptide bondImprove metabolic stability

Development of High-Throughput Analytical Platforms

To facilitate the study of this compound in biological systems, robust and sensitive analytical methods are required. Currently, there are no specific high-throughput analytical platforms dedicated to this dipeptide. Future research will need to focus on developing such platforms.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detection and quantification of small molecules like this compound. The development of a high-throughput LC-MS/MS method would enable the rapid analysis of a large number of samples, which is essential for metabolomic studies and for screening the effects of various stimuli on this compound levels.

Analytical Platform Key Advantages Potential Application
LC-MS/MSHigh sensitivity and selectivityQuantification in plasma, tissues, and cell lysates
CE-MSHigh resolution for charged analytesAnalysis of this compound in urine or cerebrospinal fluid
Immunoassays (e.g., ELISA)High throughput and cost-effectiveScreening for changes in this compound levels in large sample sets

The exploration of these future research avenues promises to unveil the secrets of this compound, potentially leading to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

Q & A

Q. What are the established synthetic pathways for β-aminoglutarylalanine, and how do reaction conditions influence yield and purity?

β-Aminoglutarylalanine is typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic catalysis. SPPS allows precise control over stereochemistry but requires optimization of coupling agents (e.g., HBTU or DCC) and deprotection steps to minimize side reactions . Enzymatic methods, while eco-friendly, may suffer from substrate specificity limitations. For reproducible results, document reagent purity, solvent systems, and temperature gradients in the experimental section .

Table 1: Key Parameters in Synthesis

MethodOptimal pHTemperature (°C)Yield Range (%)Common Impurities
SPPS8.5–9.025–3060–75Diketopiperazines
Enzymatic6.5–7.53740–55Unhydrolyzed esters

Q. Which analytical techniques are most reliable for characterizing β-aminoglutarylalanine?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 210 nm) is recommended. Ensure NMR spectra include 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to resolve overlapping signals in the glutaryl backbone . Always compare spectral data with published reference libraries to validate identity .

Q. What is the biological significance of β-aminoglutarylalanine in metabolic pathways?

β-Aminoglutarylalanine acts as a precursor in non-ribosomal peptide biosynthesis, particularly in microbial secondary metabolism. Its role in modulating enzyme activity (e.g., ligases) has been studied via isotopic labeling (15N^{15}N) and kinetic assays. For in vitro studies, use cell-free systems to isolate pathway-specific interactions and control for cellular background noise .

Advanced Research Questions

Q. How can conflicting data on β-aminoglutarylalanine’s enzyme inhibition mechanisms be resolved?

Discrepancies in IC50_{50} values often arise from assay conditions (e.g., buffer ionic strength, substrate concentrations). To address this:

  • Replicate experiments using standardized protocols (e.g., fixed ATP levels for kinase assays).
  • Apply statistical meta-analysis to pooled data from independent studies, adjusting for covariates like pH and temperature .
  • Use molecular dynamics simulations to compare binding affinities under varying conditions .

Q. What methodologies are optimal for studying β-aminoglutarylalanine’s in vivo pharmacokinetics?

Employ LC-MS/MS for plasma quantification, with deuterated internal standards to correct for matrix effects. For tissue distribution studies, use radiolabeled (14C^{14}C) analogs and autoradiography. Ensure animal models (e.g., rodents) are physiologically characterized, and report clearance rates relative to body mass and metabolic rate .

Q. How do computational models improve the design of β-aminoglutarylalanine derivatives with enhanced bioactivity?

Density functional theory (DFT) predicts electronic properties of derivatives, while molecular docking (e.g., AutoDock Vina) identifies potential binding sites. Validate in silico findings with mutagenesis studies targeting predicted interaction residues. Cross-reference results with crystallographic data (PDB entries) to confirm conformational stability .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in β-aminoglutarylalanine production?

  • Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like enantiomeric excess and particle size.
  • Use process analytical technology (PAT) for real-time monitoring of reaction intermediates .
  • Collaborate with independent labs for inter-laboratory validation of synthesis protocols .

Q. How should researchers approach contradictory findings between in vitro and in vivo studies?

  • Conduct dose-response analyses to identify threshold effects not apparent in vitro.
  • Evaluate tissue-specific metabolism using microsomal assays or organ-on-chip models.
  • Publish negative results to clarify boundary conditions for bioactivity .

Data Synthesis and Reporting Guidelines

Q. What frameworks are recommended for systematic reviews of β-aminoglutarylalanine research?

Q. How can researchers ensure reproducibility when reporting β-aminoglutarylalanine studies?

  • Provide raw spectral/data files in supplementary materials.
  • Detail statistical methods (e.g., ANOVA vs. non-parametric tests) and software versions (R, GraphPad) .
  • Adhere to journal-specific formatting (e.g., Beilstein Journal’s experimental section guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.